N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
CAS No.:
Cat. No.: VC14776467
Molecular Formula: C21H26ClN5O3
Molecular Weight: 431.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26ClN5O3 |
|---|---|
| Molecular Weight | 431.9 g/mol |
| IUPAC Name | N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
| Standard InChI | InChI=1S/C21H26ClN5O3/c22-14-1-2-17-16(11-14)15-6-10-27(12-18(15)25-17)21(30)24-7-3-19(28)26-8-4-13(5-9-26)20(23)29/h1-2,11,13,25H,3-10,12H2,(H2,23,29)(H,24,30) |
| Standard InChI Key | AHQMOHSWJHTFEL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(=O)N)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Introduction
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound belonging to the beta-carboline class, known for its diverse biological activities. This compound features a bicyclic structure with a carboline moiety and includes a piperidine ring and various functional groups, enhancing its interaction with biological targets. The CAS number for this compound is 1010902-07-4, and it has been explored for potential therapeutic applications in various biological systems .
Synthesis
The synthesis of N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves several key steps, including the formation of the beta-carboline core and the attachment of the piperidine and oxopropyl moieties. Detailed synthesis protocols often involve multi-step organic reactions, such as condensations and substitutions, to assemble the complex structure.
Research Findings and Future Directions
Research on N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is ongoing, with a focus on its potential therapeutic applications. Future studies should aim to elucidate its pharmacokinetic properties, toxicity profile, and efficacy in preclinical models to fully explore its potential as a therapeutic agent.
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